3'-Deoxy-4-thiothymidine
Description
3'-Deoxy-4-thiothymidine (3D4T) is a modified nucleoside analogue in which the oxygen atom at the C4 position of the pyrimidine ring is replaced by sulfur, and the 3'-hydroxyl group of the deoxyribose sugar is absent. The compound is synthesized via thiation reactions using Lawesson’s reagent on precursor nucleosides like 3'-deoxythymidine, followed by deprotection steps . Its anti-conformation (glycosyl torsion angle χ = 68.7°) and twisted half-chair sugar puckering distinguish it from natural nucleosides, influencing its interactions with enzymes like thymidine kinase and DNA polymerases .
Properties
CAS No. |
122568-03-0 |
|---|---|
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O3S/c1-6-4-12(10(14)11-9(6)16)8-3-2-7(5-13)15-8/h4,7-8,13H,2-3,5H2,1H3,(H,11,14,16)/t7-,8+/m0/s1 |
InChI Key |
FLRWGUIHNUCNJN-JGVFFNPUSA-N |
SMILES |
CC1=CN(C(=O)NC1=S)C2CCC(O2)CO |
Isomeric SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2CC[C@H](O2)CO |
Canonical SMILES |
CC1=CN(C(=O)NC1=S)C2CCC(O2)CO |
Appearance |
Solid powder |
Other CAS No. |
122568-03-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3'-Deoxy-4-thiothymidine; Ddthds; Thymidine, 3'-deoxy-4-thio-; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Key Modifications and Properties
The table below summarizes structural and biochemical differences between 3D4T and related compounds:
| Compound | Structural Features | Lipophilicity (Log P) | Thymidine Kinase Affinity (Ki, µM) | Anti-HIV Activity (EC50, µM) | Phosphorylation Efficiency |
|---|---|---|---|---|---|
| 3'-Deoxy-4-thiothymidine (3D4T) | C4 sulfur, 3'-deoxy | Increased vs. thymidine | Not reported | Moderate (MT-2/CEM cells) | Low |
| 3'-Azido-3'-deoxythymidine (AZT) | 3'-azido, natural C4 oxygen | Lower than 3D4T | 0.002–0.005 (high affinity) | High (nanomolar range) | High |
| 3'-Azido-3'-deoxy-4-thiothymidine | C4 sulfur, 3'-azido | Higher than AZT | 54 (moderate) | Moderate | Low |
| 2',3'-Dideoxy-4-thiouridine (7d) | C4 sulfur, 2',3'-dideoxy | High | Not reported | Weak/Inactive | Negligible |
| 2',3'-Didehydro-3'-deoxy-4-thiothymidine (5b) | C4 sulfur, 2',3'-unsaturated bond | High | Not reported | Moderate | Low |
Key Observations:
- Enzyme Interactions : The 3'-azido group in AZT confers high thymidine kinase affinity (Ki = 0.002–0.005 µM), enabling efficient phosphorylation to its active triphosphate form. In contrast, 3D4T and its thio-analogues exhibit low phosphorylation efficiency, limiting their anti-HIV potency despite structural similarities .
- Anti-HIV Activity: While AZT shows nanomolar efficacy, 3D4T and its unsaturated analogue 5b display only moderate activity (EC50 in micromolar range), attributed to poor enzymatic activation .
Conformational and Crystallographic Differences
- Anti vs. Syn Conformation : X-ray diffraction studies reveal that 3D4T adopts an anti conformation (χ = 68.7°), contrasting with the syn conformation observed in natural thymidine derivatives. This anti conformation may hinder proper base-pairing in DNA synthesis, reducing incorporation into viral DNA .
Functional Analogues in Imaging and Therapy
- 4′-[Methyl-11C]thiothymidine (11C-4DST) : A radiolabeled analogue used in PET imaging. Sulfur substitution enhances cellular retention compared to 3'-[18F]fluorothymidine (18F-FLT), which relies on fluorine for tracer activity. This highlights the role of sulfur in modulating pharmacokinetics .
- 18F-FLT: Retains the 3'-hydroxyl group but replaces it with fluorine. Its structural similarity to thymidine allows incorporation into DNA, making it a proliferation marker, whereas 3D4T’s modifications prioritize therapeutic over diagnostic applications .
Research Implications and Limitations
- Lipophilicity vs. Efficacy Trade-off : While sulfur substitution improves CNS delivery, the weak phosphorylation of 3D4T underscores the need for prodrug strategies or hybrid modifications (e.g., azido groups) to balance lipophilicity and enzymatic activation .
- Structural Insights : Crystallographic data provide a roadmap for designing analogues with optimized conformations. For example, introducing unsaturated bonds (as in 5b) may enhance flexibility without compromising anti-conformation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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